molecular formula C23H22N6O6 B039823 10-Propargyl-5-deazafolic acid CAS No. 115722-29-7

10-Propargyl-5-deazafolic acid

Numéro de catalogue B039823
Numéro CAS: 115722-29-7
Poids moléculaire: 478.5 g/mol
Clé InChI: ZMGMVJDUIACEOB-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Propargyl-5-deazafolic acid (PDA) is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a folate analogue that has been synthesized to target folate receptor alpha (FRα), which is overexpressed in various types of cancer cells. PDA has shown promising results in preclinical studies as an anticancer agent, and its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

Mécanisme D'action

10-Propargyl-5-deazafolic acid exerts its anticancer activity by inhibiting the enzymatic activity of thymidylate synthase (TS), which is a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. This compound binds to FRα on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, this compound is converted to its active form, which then inhibits TS and leads to the depletion of intracellular thymidine levels. This results in DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Moreover, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 10-Propargyl-5-deazafolic acid is its selectivity for cancer cells that overexpress FRα. This allows for targeted therapy and reduces the risk of toxicity to normal cells. Moreover, this compound has shown synergistic effects with conventional chemotherapeutic agents, which may enhance the efficacy of cancer treatment. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for research on 10-Propargyl-5-deazafolic acid. One potential avenue is the development of this compound-based drug conjugates, which can enhance the selectivity and efficacy of cancer therapy. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's anticancer activity and to optimize its chemical structure for enhanced potency and selectivity.

Méthodes De Synthèse

10-Propargyl-5-deazafolic acid can be synthesized through a multistep process that involves the conversion of commercially available starting materials. The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine, which is then reacted with propargylamine to form 2-amino-4,6-dichloro-5-propargylpyrimidine. This intermediate is then treated with sodium hydride and methyl 5-formyl-2,4-dioxopentanoate to yield this compound.

Applications De Recherche Scientifique

10-Propargyl-5-deazafolic acid has been extensively studied for its potential application as an anticancer agent. It has been shown to selectively target cancer cells that overexpress FRα, which is a promising target for cancer therapy. This compound has demonstrated potent antitumor activity in various preclinical models, including ovarian, breast, lung, and pancreatic cancer. Moreover, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer cells that are resistant to these drugs.

Propriétés

Numéro CAS

115722-29-7

Formule moléculaire

C23H22N6O6

Poids moléculaire

478.5 g/mol

Nom IUPAC

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1

Clé InChI

ZMGMVJDUIACEOB-KRWDZBQOSA-N

SMILES isomérique

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES canonique

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonymes

10-propargyl-5-deazafolic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.